Ganglioside GM2, Asialo

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

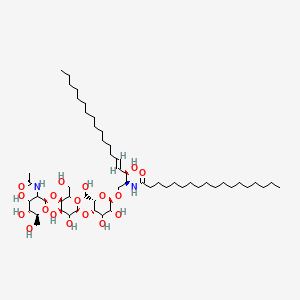

C56H104N2O18 |

|---|---|

Peso molecular |

1093.4 g/mol |

Nombre IUPAC |

N-[(E,2S,3R)-1-[(2R,5S,6S)-5-[(2S,4R,5R)-5-[(2R,5R,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octadecanamide |

InChI |

InChI=1S/C56H104N2O18/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-44(64)58-39(40(63)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)37-71-55-50(69)48(67)53(42(35-60)73-55)76-56-51(70)49(68)52(43(36-61)74-56)75-54-45(57-38(3)62)47(66)46(65)41(34-59)72-54/h30,32,39-43,45-56,59-61,63,65-70H,4-29,31,33-37H2,1-3H3,(H,57,62)(H,58,64)/b32-30+/t39-,40+,41-,42-,43?,45?,46-,47?,48?,49+,50?,51?,52-,53+,54+,55+,56-/m0/s1 |

Clave InChI |

FOCMISOLVPZNSV-ZURMXPEJSA-N |

SMILES isomérico |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1C(C([C@@H]([C@@H](O1)CO)O[C@H]2C([C@H]([C@H](C(O2)CO)O[C@@H]3C(C([C@H]([C@@H](O3)CO)O)O)NC(=O)C)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |

SMILES canónico |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |

Origen del producto |

United States |

Foundational & Exploratory

What is the structure of Ganglioside GM2, Asialo?

An In-depth Technical Guide on the Structure of Ganglioside GM2, Asialo

Introduction

Asialo-GM2, also known as Gangliotriaosylceramide (GA2), is a neutral glycosphingolipid that plays a significant role in cellular processes and is a key biomarker in certain neuropathologies.[1] Unlike its parent molecule, Ganglioside GM2, it lacks the characteristic sialic acid residue, rendering it neutral.[2][3][4] This guide provides a detailed examination of the molecular structure of Asialo-GM2, its biochemical pathways, and the experimental methodologies used for its characterization. It is intended for researchers and professionals in the fields of glycobiology, neurobiology, and drug development.

Molecular Structure of Asialo-GM2 (GA2)

Asialo-GM2 is an amphipathic molecule consisting of a lipid component, ceramide, and a carbohydrate component, an oligosaccharide chain.[2][3][4]

Oligosaccharide Chain

The carbohydrate portion is a trisaccharide with the following structure and linkages: β-D-GalNAc-(1→4)-β-D-Gal-(1→4)-β-D-Glc .[5][6][7]

-

Terminal Monosaccharide: N-acetylgalactosamine (GalNAc)

-

Intermediate Monosaccharide: Galactose (Gal)

-

Inner Monosaccharide: Glucose (Glc)

The glucose residue is attached to the ceramide moiety via a β-(1→1) glycosidic bond.[5] The full nomenclature for the oligosaccharide chain linked to ceramide is β-GalNAc-(1-4)-β-Gal-(1-4)-β-Glc-(1-1)-Cer.[5]

Ceramide Moiety

The ceramide component is comprised of a sphingoid base, typically sphingosine (B13886) (an 18-carbon amino alcohol with an unsaturated hydrocarbon chain), linked to a fatty acid via an amide bond.[5][8] The fatty acid chain length in Asialo-GM2 can be variable, with stearic acid (C18:0) being predominant in many natural sources.[2][3][4][5] The variability in both the sphingoid base and the fatty acyl chain leads to different molecular species of Asialo-GM2.[2][4]

A visual representation of the Asialo-GM2 structure is provided below.

Quantitative Data

The following table summarizes key quantitative data for a common form of Asialo-GM2.

| Property | Value | Reference(s) |

| IUPAC Name | N-acetyl-β-D-galactosaminyl-(1→4)-β-D-galactopyranosyl-(1→4)-β-D-glucopyranosyl-(1→1)-ceramide | [4] |

| Abbreviation | GA2, Asialo-GM2 | [4][9] |

| CAS Number | 35960-33-9 | [2][3][5] |

| Molecular Formula | C56H104N2O18 (for stearoyl ceramide) | [4] |

| Formula Weight | 1093.4 g/mol (for stearoyl ceramide) | [4][5] |

Biochemical Pathways

Asialo-GM2 is an intermediate in the biosynthesis and catabolism of more complex glycosphingolipids.

Biosynthesis of Asialo-GM2

The synthesis of Asialo-GM2 is part of the "asialo-series" pathway, which runs parallel to the "a-series" pathway that produces sialylated gangliosides.[10][11] The biosynthesis begins with Lactosylceramide (LacCer) and proceeds through the sequential addition of monosaccharides by specific glycosyltransferases.[11]

The key enzyme in the formation of Asialo-GM2 is UDP-GalNAc:LacCer/GM3/GD3 β1-4 N-acetylgalactosaminyltransferase (also known as GA2/GM2/GD2 synthase).[11] This enzyme transfers a GalNAc residue to LacCer.[11]

Catabolism of Asialo-GM2

The degradation of Asialo-GM2 occurs within the lysosome. In humans, the terminal N-acetylgalactosamine residue is cleaved by the enzyme β-hexosaminidase B (HexB) .[12] This reaction yields Lactosylceramide.

Asialo-GM2 is also a key intermediate in an alternative or "by-pass" pathway for the degradation of GM2 ganglioside, which is particularly relevant in the context of Tay-Sachs disease.[13] In this pathway, GM2 is first desialylated by a sialidase to form Asialo-GM2 (GA2).[13][14] The resulting GA2 can then be hydrolyzed by HexB.[12][13] This bypass is less efficient in humans compared to mice, which contributes to the severe accumulation of GM2 in human Tay-Sachs disease.[13]

Experimental Protocols for Structural Elucidation

The structure of Asialo-GM2 has been determined and is routinely confirmed using a combination of chromatographic and spectrometric techniques.[5]

General Workflow

A typical workflow for the analysis of Asialo-GM2 from a biological sample involves extraction, purification, and structural analysis.

High-Performance Thin-Layer Chromatography (HPTLC)

-

Principle: HPTLC separates different gangliosides based on their polarity. It is used for initial identification and assessment of purity.

-

Methodology:

-

An extracted and purified lipid sample is spotted onto an HPTLC plate.

-

The plate is developed in a solvent system, typically a mixture of chloroform, methanol, and an aqueous salt solution (e.g., 0.2% CaCl2).

-

After development, the plate is dried and sprayed with a visualizing reagent, such as resorcinol-HCl (for sialic acid-containing gangliosides) or orcinol-H2SO4 (for neutral glycolipids). Asialo-GM2 will be visible with general carbohydrate stains like orcinol.

-

The migration distance of the sample is compared to that of a known Asialo-GM2 standard run on the same plate.[15]

-

Mass Spectrometry (MS)

-

Principle: MS is used to determine the exact molecular weight of the molecule and to deduce its structure through fragmentation analysis (MS/MS).

-

Methodology:

-

Ionization: The purified sample is ionized, typically using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[8]

-

MS1 Analysis: The mass-to-charge ratio (m/z) of the intact molecule is measured to determine its molecular weight and identify different ceramide species.

-

MS/MS Analysis: The parent ion of interest is isolated and fragmented, usually by collision-induced dissociation (CID).[16] The resulting fragment ions provide information about the sequence of the oligosaccharide chain (through glycosidic bond cleavages, producing B and Y ions) and the composition of the ceramide moiety.[16][17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR spectroscopy provides detailed information about the anomeric configurations (α or β), glycosidic linkage positions, and the three-dimensional conformation of the oligosaccharide chain.

-

Methodology:

-

Sample Preparation: A highly purified sample of Asialo-GM2 (>90-95% purity) is dissolved in an appropriate deuterated solvent (e.g., DMSO-d6/D2O).[6][18]

-

1D NMR (¹H and ¹³C): One-dimensional proton (¹H) and carbon (¹³C) spectra are acquired. The chemical shifts of anomeric protons in the ¹H spectrum are characteristic of specific sugar residues and their linkage types.[19]

-

2D NMR (COSY, TOCSY, HSQC, HMBC): Two-dimensional experiments are performed to assign all proton and carbon signals and to establish connectivity.

-

COSY/TOCSY: Establish proton-proton correlations within each monosaccharide ring.

-

HSQC: Correlate each proton with its directly attached carbon.

-

HMBC: Reveal long-range (2-3 bond) correlations between protons and carbons, which are crucial for determining the linkage positions between monosaccharide units.[19][20]

-

-

Conclusion

Asialo-GM2 is a glycosphingolipid defined by its trisaccharide chain (GalNAc-Gal-Glc) linked to a ceramide base. Its structure is well-characterized through a combination of powerful analytical techniques, including HPTLC, mass spectrometry, and NMR spectroscopy. Understanding the structure and metabolism of Asialo-GM2 is critical, as its accumulation is a hallmark of GM2 gangliosidoses like Tay-Sachs and Sandhoff diseases, making it a key molecule of interest for both basic research and the development of therapeutic strategies.[2][4]

References

- 1. Gangliotriaosylceramide (asialo GM2), a glycosphingolipid marker for cell lines derived from patients with Hodgkin's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Ganglioside GM2 Asialo Mixture | CAS#:35960-33-9 | Chemsrc [chemsrc.com]

- 4. caymanchem.com [caymanchem.com]

- 5. adipogen.com [adipogen.com]

- 6. Asialo GM2 Ganglioside oligosaccharide (aGM2) (>90% NMR) [elicityl-oligotech.com]

- 7. Synthesis of the trisaccharide moiety of gangliotriosylceramide (asialo GM2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gangliosides: Structure, Functions, and Analytical Methods - Creative Proteomics [creative-proteomics.com]

- 9. Ganglioside - Wikipedia [en.wikipedia.org]

- 10. Biosynthesis of the so-called "a" and "asialo" pathway glycosphingolipids is differentially regulated in murine myelogenous leukemia NFS60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structures, biosynthesis, and functions of gangliosides—An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Catabolism of asialo-GM2 in man and mouse. Specificity of human/mouse chimeric GM2 activator proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The GM1 and GM2 Gangliosidoses: Natural History and Progress toward Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Characterization of a phenotypically severe animal model for human AB-Variant GM2 gangliosidosis [frontiersin.org]

- 15. Ganglioside Extraction, Purification and Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structural Characterization of Gangliosides and Glycolipids via Ultraviolet Photodissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A novel approach for ganglioside structural analysis based on electrospray multiple-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. aGM2 (asialo GM2) Ganglioside oligosaccharide / GA2 (>90% NMR) (Sodium salt) - Amerigo Scientific [amerigoscientific.com]

- 19. Comparison of the 13C-N.M.R. spectra of gangliosides GM1 with those of GM1-oligosaccharide and asialo-GM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Alzheimer's disease: NMR studies of asialo (GM1) and trisialo (GT1b) ganglioside interactions with Abeta(1-40) peptide in a membrane mimic environment - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the GM2 Ganglioside Synthesis Pathway: From Core Mechanisms to Therapeutic Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the GM2 ganglioside synthesis pathway, including the asialo-GM2 (GA2) branch. It details the core enzymatic steps, presents available quantitative data, outlines key experimental protocols, and explores the pathway's relevance in disease and therapeutic development.

The GM2 Ganglioside Synthesis Pathway: A Stepwise Elucidation

Gangliosides are sialic acid-containing glycosphingolipids that play crucial roles in cell signaling, adhesion, and recognition, particularly in the nervous system.[1] The synthesis of complex gangliosides, including GM2, is a sequential process occurring primarily in the Golgi apparatus.[1] The pathway can be divided into key enzymatic steps, starting from the formation of its precursor, GM3. A parallel pathway, the asialo-pathway, leads to the synthesis of asialo-GM2 (GA2).

Synthesis of the Precursor: GM3 Ganglioside

The synthesis of most complex gangliosides begins with the formation of GM3 from lactosylceramide (B164483) (LacCer).

-

Enzyme: GM3 Synthase (Lactosylceramide α-2,3-sialyltransferase)

-

Substrates: Lactosylceramide (LacCer) and CMP-sialic acid

-

Product: GM3 ganglioside

This initial step is critical, as the formation of GM3 is the gateway to the synthesis of the "a-series" of gangliosides.[6] Mutations that lead to a loss of functional GM3 synthase can cause GM3 synthase deficiency, a rare congenital disorder of glycosylation characterized by severe neurological impairments.[4][7][8]

The Branching Point: Formation of GM2 and Asialo-GM2 (GA2)

From LacCer and GM3, the pathway branches to form asialo-GM2 (GA2) and GM2, respectively. Both reactions are catalyzed by the same key enzyme.

-

Enzyme: GM2/GD2 Synthase (β-1,4-N-acetylgalactosaminyltransferase 1)[9]

-

Gene: B4GALNT1

-

Reactions:

-

Substrates:

-

For GM2: GM3 and UDP-GalNAc

-

For GA2: LacCer and UDP-GalNAc

-

-

Products: GM2 and GA2

-

Cellular Location: Golgi apparatus

The enzyme B4GALNT1 is pivotal as it controls the synthesis of all complex brain-enriched gangliosides.[9] Its dual specificity allows for the production of both the "a-series" (from GM3) and the "asialo-series" (from LacCer) gangliosides.[9][10] The regulation of these two branches of the pathway appears to be distinct in different cell types.

Catabolism of GM2 Ganglioside

The degradation of GM2 is essential for maintaining cellular homeostasis. Defects in this process lead to the accumulation of GM2, which is the hallmark of GM2 gangliosidoses, such as Tay-Sachs and Sandhoff diseases.[1][11]

-

Enzyme: β-Hexosaminidase A (Hex A)

-

Genes: HEXA (encodes the α-subunit) and HEXB (encodes the β-subunit). Hex A is a heterodimer of α and β subunits.[11]

-

Cofactor: GM2 activator protein (GM2AP)

-

Substrate: GM2 ganglioside

-

Product: GM3 ganglioside

-

Cellular Location: Lysosomes

The GM2 activator protein is required to present the lipid substrate to the water-soluble Hex A enzyme for hydrolysis.[11] In the absence of functional Hex A or GM2AP, GM2 accumulates to toxic levels, particularly in neurons, leading to severe neurodegeneration.[11][12]

A "by-pass" pathway for GM2 degradation exists in mice, where a sialidase can convert GM2 to GA2, which can then be degraded by β-Hexosaminidase B. This pathway is less prominent in humans, explaining the severe phenotype of Tay-Sachs disease in patients compared to mouse models.[11]

Quantitative Data on the GM2 Synthesis Pathway

Quantifying the components and kinetics of the GM2 synthesis pathway is crucial for understanding its regulation and for developing therapeutic strategies. The following tables summarize available data from the literature.

| Enzyme | Gene | Substrate | Apparent Km | Apparent Vmax | Source Organism/Cell | Reference |

| GM3 Synthase | ST3GAL5 | Lactosylceramide | Data not readily available | Data not readily available | Human (HEK-293T cells) | [8] |

| GM2/GD2 Synthase | B4GALNT1 | GM3 | ~77 µM | ~1.4 pmol/h/µg protein | Rat liver Golgi | [13] (data estimated from graph) |

| GM2/GD2 Synthase | B4GALNT1 | GD3 | ~100 µM | ~2.5 pmol/h/µg protein | Rat liver Golgi | [13] (data estimated from graph) |

| β-Hexosaminidase A | HEXA/HEXB | NBD-GM2 | ~22 µM | 24 ± 6 pmol NBD-GM3/h/U | Human | [14] |

Table 1: Enzyme Kinetic Parameters. Note: Quantitative kinetic data for these membrane-bound enzymes is challenging to obtain and can vary significantly based on the assay conditions, such as the presence of detergents and the lipid composition of the vesicles used.

| Ganglioside | Cell Type / Tissue | Concentration / Level | Notes | Reference |

| GM2 | Tay-Sachs disease (TSD) fetal cerebellum cultures | Accumulated | Compared to control cultures | [15] |

| GM2 | TSD fetal lung fibroblasts | Not detected | - | [15] |

| GM2 | Brains of Sandhoff disease mouse model | Elevated | Quantified by HPTLC densitometry | [16] |

| GM3/GM2 Ratio | GRP94-deficient human cell models | Significantly decreased | Indicates a shift in metabolism towards GM2 | [17] |

Table 2: Cellular Concentrations and Ratios of GM2 and Related Gangliosides. Note: Absolute concentrations are highly dependent on the cell type, developmental stage, and disease state.

Experimental Protocols

The study of the GM2 synthesis pathway involves a variety of techniques for the extraction, purification, and analysis of gangliosides, as well as for assaying the activity of the key enzymes.

Ganglioside Extraction and Purification

A common workflow for isolating gangliosides from cells or tissues is as follows:

-

Homogenization: Cells or tissues are homogenized in a suitable buffer.

-

Lipid Extraction: A solvent mixture, typically chloroform/methanol/water, is used to extract total lipids.

-

Phase Partitioning: The extract is partitioned into an aqueous and an organic phase. Gangliosides, being amphipathic, will be enriched in the upper aqueous phase.

-

Saponification (Optional): An alkali treatment can be used to remove contaminating phospholipids. This step should be used with caution as it can hydrolyze O-acetylated sialic acids.[18]

-

Purification: Reverse-phase chromatography (e.g., using a C18 cartridge) is employed to remove salts and other water-soluble contaminants. The gangliosides are eluted with methanol.[2]

-

Further Purification (Optional): For obtaining highly purified individual ganglioside species, High-Performance Liquid Chromatography (HPLC) can be used.[2]

Ganglioside Analysis

Once extracted and purified, gangliosides can be analyzed by several methods:

-

High-Performance Thin-Layer Chromatography (HPTLC): This is a classic method for separating and visualizing gangliosides. The separated lipids are stained (e.g., with resorcinol-HCl for sialic acids or with anisaldehyde) and can be semi-quantified by densitometry.[16]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for the detailed characterization and quantification of ganglioside species. Hydrophilic interaction liquid chromatography (HILIC) is often used for separation, followed by detection with a mass spectrometer.[19][20]

Enzyme Activity Assays

-

GM3 Synthase (ST3GAL5) Assay:

-

Substrates: The acceptor substrate can be a fluorescence-labeled lactosylceramide or the native lactosylceramide. The sialic acid donor is CMP-[14C]Neu5Ac (radiolabeled) or CMP-Neu5Ac.[6]

-

Enzyme Source: Cell lysates or purified enzyme.

-

Reaction: The enzyme, substrates, and a suitable buffer are incubated at 37°C.

-

Detection: If a fluorescent acceptor is used, the product can be separated by HPLC and detected by a fluorescence detector.[6] If a radiolabeled donor is used, the product can be separated by TLC and quantified by autoradiography or scintillation counting.[6]

-

-

GM2/GD2 Synthase (B4GALNT1) Assay:

-

Substrates: The acceptor substrate is GM3 (for GM2 synthesis) or GD3 (for GD2 synthesis). The sugar donor is UDP-[14C]GalNAc or UDP-GalNAc.

-

Enzyme Source: Microsomal fractions from cells or tissues, or recombinant enzyme.

-

Reaction: The components are incubated in a buffer containing a divalent cation (e.g., Mn2+).

-

Detection: The radiolabeled product is separated from the unreacted donor by chromatography (e.g., C18 Sep-Pak column) and quantified by scintillation counting.

-

Visualizations: Pathways and Workflows

To facilitate a deeper understanding, the following diagrams illustrate the GM2 synthesis pathway and a typical experimental workflow for ganglioside analysis.

Caption: The GM2 and Asialo-GM2 (GA2) synthesis and degradation pathways.

References

- 1. GM2 Gangliosidoses: Clinical Features, Pathophysiological Aspects, and Current Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ganglioside Extraction, Purification and Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol Index [glycotech.info]

- 4. medlineplus.gov [medlineplus.gov]

- 5. ST3GAL5 - Wikipedia [en.wikipedia.org]

- 6. Enzyme assay of GM3 synthase (lactosylceramide α2,3-sialyltransferase, GM3S, ST3GAL5) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Total loss of GM3 synthase activity by a normally processed enzyme in a novel variant and in all ST3GAL5 variants reported to cause a distinct congenital disorder of glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Beta1,4-N-acetylgalactosaminyltransferase--GM2/GD2 synthase: a key enzyme to control the synthesis of brain-enriched complex gangliosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The GM2 gangliosidoses: Unlocking the mysteries of pathogenesis and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GM2 ganglioside accumulation causes neuroinflammation and behavioral alterations in a mouse model of early onset Tay-Sachs disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. GM2 ganglioside in fetal Tay-Sachs disease brain cultures: a model system for the disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Video: Ganglioside Extraction, Purification and Profiling [jove.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

The Subcellular Landscape of Asialo GM2 in Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asialo GM2 (GA2), a neutral glycosphingolipid, serves as a crucial intermediate in the biosynthesis and degradation of the more complex ganglioside GM2. While present at very low to undetectable levels in healthy neuronal cells, its accumulation is a hallmark of GM2 gangliosidoses, such as Tay-Sachs and Sandhoff diseases, leading to severe neurodegeneration.[1] Understanding the precise subcellular localization of Asialo GM2 is paramount for elucidating its physiological roles and its contribution to neuropathology. This technical guide provides an in-depth overview of the current knowledge on Asialo GM2 localization in neuronal cells, detailed experimental methodologies for its study, and insights into its potential involvement in signaling pathways.

I. Subcellular Localization and Quantitative Distribution of Asialo GM2

In healthy neurons, Asialo GM2 is a transient species, primarily localized within the membranes of the endoplasmic reticulum and Golgi apparatus, the sites of ganglioside biosynthesis.[2] Its degradation occurs in the late endosomes and lysosomes.[3] Due to its low abundance in physiological conditions, precise quantitative data on its distribution across different subcellular compartments in healthy neurons is scarce. However, in pathological states, particularly GM2 gangliosidoses, a significant accumulation of GM2, and consequently its precursor Asialo GM2, is observed.

| Subcellular Compartment | Localization of Asialo GM2 (Healthy Neurons) | Change in GM2/Asialo GM2 Levels in GM2 Gangliosidoses | References |

| Plasma Membrane | Low to undetectable | Significant increase (up to 5-fold for GM2) | [4][5] |

| Endoplasmic Reticulum | Transient, for biosynthesis | Accumulation | [2] |

| Golgi Apparatus | Transient, for biosynthesis | Accumulation | [2] |

| Lysosomes | Site of degradation | Massive accumulation | [3][6] |

| Late Endosomes | Site of degradation | Accumulation | [3] |

II. Experimental Protocols for Determining Asialo GM2 Localization

A multi-faceted approach employing biochemical, imaging, and mass spectrometry techniques is essential for the accurate determination of Asialo GM2's subcellular localization.

A. Subcellular Fractionation

This technique allows for the physical separation of different organelles, enabling the analysis of Asialo GM2 content in each fraction.

Protocol: Subcellular Fractionation of Brain Tissue by Differential Centrifugation

-

Homogenization:

-

Dissect brain tissue in ice-cold homogenization buffer (e.g., 250 mM sucrose, 3 mM imidazole-HCl, pH 7.4, with protease inhibitors).

-

Homogenize using a Dounce homogenizer with a loose-fitting pestle (pestle A) followed by a tight-fitting pestle (pestle B).

-

-

Low-Speed Centrifugation (Nuclear Fraction):

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

The pellet contains nuclei (P1). The supernatant (S1) contains other organelles.

-

-

Medium-Speed Centrifugation (Mitochondrial Fraction):

-

Centrifuge the S1 supernatant at 20,000 x g for 20 minutes at 4°C.

-

The resulting pellet (P2) is enriched in mitochondria. The supernatant (S2) contains microsomes and cytosol.

-

-

High-Speed Centrifugation (Microsomal/Membrane Fraction):

-

Centrifuge the S2 supernatant at 100,000 x g for 1 hour at 4°C.

-

The pellet (P3) contains the microsomal fraction (endoplasmic reticulum and Golgi fragments) and other membranes. The supernatant (S3) is the cytosolic fraction.

-

-

Lipid Extraction and Analysis:

-

Extract lipids from each fraction using established methods (e.g., Folch extraction).

-

Analyze the lipid extracts for Asialo GM2 content using HPTLC or mass spectrometry.

-

B. High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a powerful technique for separating and identifying different gangliosides and neutral glycosphingolipids.

Protocol: HPTLC for Asialo GM2 Detection

-

Sample Preparation:

-

Spot the lipid extracts from subcellular fractions onto a pre-activated HPTLC plate (silica gel 60).

-

Include a purified Asialo GM2 standard for comparison.

-

-

Chromatography:

-

Develop the plate in a chromatography chamber with a solvent system such as chloroform:methanol:0.2% aqueous CaCl2 (60:40:9, v/v/v).[3]

-

-

Detection:

-

As Asialo GM2 lacks sialic acid, it will not be stained by resorcinol-HCl.

-

Use a general lipid stain such as primuline (B81338) spray or iodine vapor to visualize the separated lipids. Asialo GM2 will appear as a distinct band.

-

For confirmation, perform TLC-immunostaining using a specific anti-Asialo GM2 antibody.

-

C. Mass Spectrometry (MS)

MS-based techniques offer high sensitivity and specificity for the identification and quantification of lipids, including Asialo GM2.

Protocol: MALDI Imaging Mass Spectrometry of Brain Sections

-

Tissue Preparation:

-

Prepare thin (10-12 µm) cryosections of brain tissue and mount them on a conductive slide.

-

-

Matrix Application:

-

Apply a suitable matrix, such as 2,6-dihydroxyacetophenone (DHA) with ammonium (B1175870) sulfate, uniformly over the tissue section using an automated sprayer.[7]

-

-

Data Acquisition:

-

Acquire mass spectra in negative ion mode across the entire tissue section using a MALDI-TOF/TOF mass spectrometer.[8]

-

-

Data Analysis:

-

Generate ion-density maps for the specific m/z value corresponding to Asialo GM2 to visualize its spatial distribution within the brain tissue.

-

Protocol: Lipidomics Workflow using LC-MS/MS

-

Lipid Extraction:

-

Chromatographic Separation:

-

Separate the lipid species using reverse-phase liquid chromatography (RPLC) with a C18 or C30 column.[11]

-

-

Mass Spectrometry Analysis:

-

Analyze the eluting lipids using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ion modes.

-

Perform tandem mass spectrometry (MS/MS) for structural confirmation of Asialo GM2 based on its characteristic fragmentation pattern.

-

-

Data Processing:

-

Identify and quantify Asialo GM2 using specialized lipidomics software by matching the accurate mass and MS/MS spectra to lipid databases.

-

D. Immunofluorescence Microscopy

This technique provides visual evidence of the subcellular localization of Asialo GM2 within intact cells.

Protocol: Indirect Immunofluorescence for Asialo GM2 in Cultured Neurons

-

Cell Culture and Fixation:

-

Culture neuronal cells on glass coverslips.

-

Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[12]

-

-

Permeabilization and Blocking:

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (for intracellular targets).

-

Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS) for 1 hour.[12]

-

-

Primary Antibody Incubation:

-

Incubate the cells with a primary antibody specific for Asialo GM2, diluted in blocking buffer, overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1-2 hours at room temperature in the dark.

-

-

Counterstaining and Mounting:

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides with an anti-fade mounting medium.

-

-

Imaging:

-

Visualize the cells using a fluorescence or confocal microscope. The fluorescent signal will indicate the localization of Asialo GM2.

-

III. Signaling Pathways and Functional Implications

While direct signaling roles for Asialo GM2 are not well-defined, its precursor, GM2, has been implicated in several signaling pathways. The accumulation of GM2 at the plasma membrane in disease states is thought to disrupt the organization of lipid rafts and alter the function of associated signaling proteins.[6][13]

Potential Signaling Interactions:

-

Integrin Signaling: GM2 has been shown to interact with integrins, modulating the phosphorylation of downstream effectors like Focal Adhesion Kinase (FAK), Src, and Erk, thereby influencing cell migration.[14]

-

Receptor Tyrosine Kinase (RTK) Regulation: In some cell types, GM2, in conjunction with GM3, can form heterodimers that interact with the tetraspanin CD82, leading to the inhibition of c-Met receptor phosphorylation and downstream signaling through the PI3K/Akt and MEK/Erk pathways.[15]

The pathological accumulation of Asialo GM2 and GM2 likely leads to the aberrant modulation of these and other signaling pathways, contributing to the neuronal dysfunction observed in GM2 gangliosidoses.

IV. Visualizations of Key Pathways and Workflows

Caption: Metabolic pathways of Asialo GM2 biosynthesis and degradation.

Caption: Experimental workflow for subcellular fractionation of brain tissue.

Caption: Postulated GM2 interaction with the integrin signaling pathway.

V. Conclusion

The subcellular localization of Asialo GM2 in neuronal cells is a critical area of research, particularly for understanding the pathogenesis of GM2 gangliosidoses. While its low abundance in healthy neurons presents analytical challenges, the application of advanced techniques such as mass spectrometry imaging and sensitive lipidomics workflows is beginning to shed light on its distribution and dynamics. The detailed experimental protocols and conceptual frameworks provided in this guide are intended to equip researchers with the necessary tools to further investigate the intricate roles of Asialo GM2 in neuronal health and disease, ultimately paving the way for the development of novel therapeutic strategies.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Glycosphingolipids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. biorxiv.org [biorxiv.org]

- 6. Plasma membrane remodeling in GM2 gangliosidoses drives synaptic dysfunction | PLOS Biology [journals.plos.org]

- 7. Localization and imaging of sialylated glycosphingolipids in brain tissue sections by MALDI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Imaging Mass Spectrometry Detection of Gangliosides Species in the Mouse Brain following Transient Focal Cerebral Ischemia and Long-Term Recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ganglioside lipidomics of CNS myelination using direct infusion shotgun mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glial Biologist's Guide to Mass Spectrometry‐Based Lipidomics: A Tutorial From Sample Preparation to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Novel Lipidomics Workflow for Improved Human Plasma Identification and Quantification Using RPLC-MSn Methods and Isotope Dilution Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. protocols.io [protocols.io]

- 13. Plasma membrane remodeling in GM2 gangliosidoses drives synaptic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ganglioside GM2 mediates migration of tumor cells by interacting with integrin and modulating the downstream signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. How Do Gangliosides Regulate RTKs Signaling? | MDPI [mdpi.com]

An In-depth Technical Guide on the Function of Asialo GM2 in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asialo GM2 (GA2), a neutral glycosphingolipid, is a crucial intermediate in the metabolic pathway of gangliosides within the central nervous system (CNS). While typically present at low to undetectable levels in a healthy CNS, its accumulation is a hallmark of GM2 gangliosidoses, such as Tay-Sachs and Sandhoff diseases, where it contributes to severe neurodegeneration.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of Asialo GM2's function, its role in pathology, and the experimental methodologies used for its study. Particular emphasis is placed on its biochemical properties, its involvement in cellular processes and signaling pathways, and its implications for therapeutic development.

Introduction: The Place of Asialo GM2 in the Ganglioside Family

Gangliosides are sialic acid-containing glycosphingolipids that are highly enriched in the outer leaflet of neuronal plasma membranes.[4][5] They are critical for a multitude of processes in the CNS, including cell-cell recognition, signal transduction, and modulation of membrane protein function.[4][5] Asialo GM2, also known as gangliotriaosylceramide, is structurally distinct from its precursor, GM2 ganglioside, by the absence of a sialic acid residue.[2] This seemingly minor structural difference has profound implications for its biological activity and metabolic fate.

Under normal physiological conditions, GM2 is catabolized by the lysosomal enzyme β-hexosaminidase A (Hex A) with the assistance of the GM2 activator protein.[6] A deficiency in Hex A or the GM2 activator protein leads to the accumulation of GM2, which can then be partially converted to Asialo GM2 by the action of sialidases.[7][8] This alternative metabolic pathway, while more prominent in some species like mice, is insufficient to prevent the pathological accumulation of both GM2 and Asialo GM2 in human GM2 gangliosidoses.[3][9]

Biochemical and Biophysical Properties of Asialo GM2

Asialo GM2 is an amphipathic molecule consisting of a hydrophobic ceramide anchor and a hydrophilic neutral oligosaccharide chain (GalNAcβ1-4Galβ1-4Glcβ1-Cer). Its physical properties influence its localization within the plasma membrane, where it is thought to associate with cholesterol and sphingomyelin (B164518) in lipid rafts.[4] These specialized membrane microdomains serve as platforms for signal transduction, concentrating signaling molecules and facilitating their interaction.[5]

Functional Roles of Asialo GM2 in the CNS

The precise physiological functions of Asialo GM2 in the healthy CNS are not yet fully elucidated, primarily due to its low abundance. However, its accumulation in pathological states provides significant insights into its potential roles and interactions.

Axon-Myelin Interactions

Gangliosides are known to play a crucial role in the stability and maintenance of the axon-myelin unit.[10] While the sialylated gangliosides GD1a and GT1b are the primary ligands for myelin-associated glycoprotein (B1211001) (MAG), the accumulation of other gangliosides, including the precursor GM2 and by extension Asialo GM2, can disrupt the intricate molecular architecture of the axolemma and the periaxonal space.[10][11] This disruption can contribute to the axonal degeneration and demyelination observed in GM2 gangliosidoses.[12]

Cell Signaling

The role of Asialo GM2 in specific signaling pathways is an area of active investigation. While direct evidence for Asialo GM2-initiated signaling is limited, the broader context of ganglioside signaling suggests potential mechanisms:

-

Modulation of Receptor Function: Gangliosides can modulate the activity of various membrane receptors, including receptor tyrosine kinases and G-protein coupled receptors, by altering the lipid environment of the membrane or through direct binding.[5] The accumulation of Asialo GM2 in lipid rafts could potentially alter the conformation and signaling capacity of resident proteins.

-

Interaction with Signaling Proteins: While the GM2 activator protein primarily interacts with the sialic acid-containing GM2, the potential for other proteins to bind to the neutral glycan of Asialo GM2 exists.[13] Identifying such binding partners is key to unraveling its specific signaling functions.

Neuroinflammation

Neuroinflammation is a prominent feature of GM2 gangliosidoses, characterized by the activation of microglia and astrocytes.[11][14] This inflammatory response is largely attributed to the massive accumulation of GM2 ganglioside, which triggers the release of pro-inflammatory cytokines and chemokines.[12][14] While GM2 is considered the primary trigger, the subsequent accumulation of Asialo GM2 likely contributes to the overall cellular stress and pathology that perpetuates the neuroinflammatory cascade.[11]

Asialo GM2 in Neurodegenerative Diseases: GM2 Gangliosidoses

The most profound evidence for the functional significance of Asialo GM2 comes from its accumulation in Tay-Sachs and Sandhoff diseases.

-

Tay-Sachs Disease: Caused by mutations in the HEXA gene, leading to a deficiency of the α-subunit of Hex A. This results in the inability to catabolize GM2, leading to its accumulation and subsequent conversion to Asialo GM2.[6]

-

Sandhoff Disease: Results from mutations in the HEXB gene, causing a deficiency of the β-subunit of both Hex A and Hex B. This leads to the accumulation of GM2, Asialo GM2, and other glycolipids.[3]

In both diseases, the accumulation of these lipids in lysosomes leads to neuronal swelling, dysfunction, and ultimately cell death, resulting in progressive and severe neurodegeneration.[12]

Data Presentation

Table 1: Quantitative Analysis of Asialo GM2 and Related Glycolipids in GM2 Gangliosidosis Models

| Model | Tissue/Cell Type | Glycolipid | Fold Increase vs. Wild-Type (approximate) | Reference |

| Sandhoff Mouse (Hexb-/-) | Brain | Asialo GM2 (GA2) | Significant accumulation | [3] |

| Tay-Sachs Mouse (Hexa-/-Neu3-/-) | Brain | GM2 | Significant accumulation | [9][11] |

| Tay-Sachs Mouse (Hexa-/-Neu3-/-) | Brain | Asialo GM2 (GA2) | Not explicitly quantified, but metabolic pathway suggests increase | [11] |

| Human Sandhoff Disease | Brain | Asialo GM2 (GA2) | Significant accumulation | [3] |

Experimental Protocols

Extraction and Purification of Asialo GM2 from Brain Tissue

A common method for the extraction and purification of gangliosides, including Asialo GM2, from brain tissue involves a series of solvent extractions and partitioning steps.

Protocol: Folch Extraction and Partitioning

-

Homogenization: Homogenize brain tissue in chloroform:methanol (2:1, v/v).

-

Extraction: Stir the homogenate at room temperature for several hours to ensure complete lipid extraction.

-

Filtration: Filter the mixture to remove insoluble material.

-

Partitioning: Add 0.2 volumes of 0.9% KCl to the filtrate to induce phase separation.

-

Isolation of Gangliosides: The upper aqueous phase, containing the gangliosides, is carefully collected. The lower organic phase contains neutral lipids and phospholipids.

-

Desalting: The ganglioside-containing upper phase is desalted using a C18 solid-phase extraction column or by dialysis.

-

Lyophilization: The purified ganglioside fraction is lyophilized and stored at -20°C.

Analysis of Asialo GM2

Thin-Layer Chromatography (TLC)

TLC is a fundamental technique for the separation and qualitative analysis of gangliosides.

-

Spotting: Dissolve the purified ganglioside extract in a small volume of chloroform:methanol (2:1, v/v) and spot it onto a high-performance TLC (HPTLC) plate.

-

Development: Develop the plate in a chromatography tank containing a solvent system such as chloroform:methanol:0.25% aqueous CaCl2 (60:40:9, v/v/v).

-

Visualization: After development, visualize the separated gangliosides by staining with orcinol-sulfuric acid reagent and heating. Asialo GM2 will appear as a purple-violet band. The migration distance is compared to a known Asialo GM2 standard.

Mass Spectrometry (MS)

MS provides detailed structural information and allows for precise quantification of Asialo GM2.

-

Sample Preparation: The purified ganglioside fraction is subjected to further purification by high-performance liquid chromatography (HPLC).

-

Ionization: The sample is ionized using techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

-

Analysis: The mass-to-charge ratio of the ions is determined, allowing for the identification and quantification of Asialo GM2 based on its specific molecular weight. Tandem MS (MS/MS) can be used for structural elucidation.

Protein-Asialo GM2 Interaction Studies

TLC-Overlay Assay

This method allows for the identification of proteins that bind to Asialo GM2.[13][15]

-

Separation: Separate a mixture of gangliosides, including Asialo GM2, on an HPTLC plate.

-

Blocking: Block non-specific binding sites on the plate with a solution of bovine serum albumin (BSA).

-

Incubation: Incubate the plate with a solution containing the protein of interest.

-

Detection: Wash the plate to remove unbound protein. Detect the bound protein using a specific antibody conjugated to an enzyme (e.g., horseradish peroxidase) followed by a chemiluminescent substrate.

Visualizations

Metabolic Pathway of GM2 and Asialo GM2

Experimental Workflow for Asialo GM2 Analysis

Hypothetical Signaling Role of Asialo GM2

Conclusion and Future Directions

Asialo GM2 stands at a critical juncture in our understanding of ganglioside function and dysfunction in the CNS. While its accumulation is undeniably linked to the severe neurodegeneration seen in GM2 gangliosidoses, its precise physiological roles remain an area of intense research. Future studies should focus on identifying specific Asialo GM2-binding proteins in the neuronal membrane to elucidate its direct signaling pathways. The development of more sensitive analytical techniques will be crucial for detecting and quantifying the low levels of Asialo GM2 in healthy brain tissue, which will help to unravel its physiological functions. For drug development professionals, a deeper understanding of the downstream consequences of Asialo GM2 accumulation may reveal novel therapeutic targets for mitigating the devastating effects of Tay-Sachs and Sandhoff diseases. Targeting the enzymes involved in its metabolism or blocking its potential downstream signaling could offer new avenues for intervention.

References

- 1. Frontiers | A novel immunohistochemical protocol for paraffin embedded tissue sections using free-floating techniques [frontiersin.org]

- 2. caymanchem.com [caymanchem.com]

- 3. The GM1 and GM2 Gangliosidoses: Natural History and Progress toward Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Gangliosides in the Brain: Physiology, Pathophysiology and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GM2 Gangliosidoses: Clinical Features, Pathophysiological Aspects, and Current Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neural precursor cell cultures from GM2 gangliosidosis animal models recapitulate the biochemical and molecular hallmarks of the brain pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of a phenotypically severe animal model for human AB-Variant GM2 gangliosidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Brain gangliosides in axon-myelin stability and axon regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GM2 ganglioside accumulation causes neuroinflammation and behavioral alterations in a mouse model of early onset Tay-Sachs disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The GM2 gangliosidoses: Unlocking the mysteries of pathogenesis and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Interaction of GM2 activator protein with glycosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. GM2 ganglioside accumulation causes neuroinflammation and behavioral alterations in a mouse model of early onset Tay-Sachs disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of Glycolipid–Protein Interaction Specificity - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Asialo GM2 in Immune Cell Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosphingolipids (GSLs) are integral components of the outer leaflet of the plasma membrane in all mammalian cells and play crucial roles in cell-cell recognition, signal transduction, and modulation of immune responses. Asialo GM2 (GA2), a neutral glycosphingolipid, is a precursor in the ganglioside biosynthesis pathway, lacking the sialic acid residue of its parent molecule, GM2 ganglioside. While the roles of gangliosides like GM1 and GD2 in immunity and cancer are increasingly understood, the specific functions of Asialo GM2 in modulating immune cell activity are less defined. This technical guide provides a comprehensive overview of the current understanding of Asialo GM2's role in immune cell modulation, summarizing key findings, presenting available quantitative data, detailing relevant experimental protocols, and visualizing associated molecular pathways.

Expression and Distribution of Asialo GM2 on Immune Cells

Asialo GM2 has been identified on the surface of various immune cells, although its expression levels can be low and may vary depending on the cell type and activation state.

-

B Lymphocytes: Human B cells express minor amounts of Asialo GM2.[1]

-

T Lymphocytes: While not typically expressed on normal peripheral blood T-lymphocytes, aberrant expression of Asialo GM2 has been reported on adult T-cell leukemia (ATL) cells.[2] Studies have also shown that a significant percentage of peripheral blood T cells from renal cell carcinoma (RCC) patients stain positive for GM2, a closely related ganglioside, suggesting potential alterations in ganglioside expression in cancer.

-

Natural Killer (NK) Cells: Asialo GM1 is a well-established marker for murine NK cells, and its expression is upregulated upon viral infection.[1] While direct evidence for high Asialo GM2 expression on NK cells is less prominent, the shared biosynthetic pathway suggests potential co-expression or regulatory linkage.

-

Macrophages: Studies on peritoneal macrophages have shown that the expression of asialo GM1 can be increased upon stimulation with eliciting or activating agents.[3] This suggests that the expression of asialoglycosphingolipids on macrophages is dynamic and responsive to inflammatory signals.

Role of Asialo GM2 in Immune Cell Function

The functional consequences of Asialo GM2 expression on immune cells are an active area of investigation. Current evidence suggests both immunomodulatory and receptor-like functions.

Modulation of T Cell Function

While direct quantitative data on the effect of purified Asialo GM2 on primary T cell proliferation is limited, one study investigating the effects of various gangliosides on the proliferation of a neuroblastoma-glioma hybrid cell line found that Asialo GM2 was ineffective at promoting proliferation.[4] This contrasts with GM1, which showed a proliferative effect. The aberrant expression of GM2 on T cells from renal cell carcinoma patients has been associated with T-cell dysfunction, suggesting that alterations in ganglioside expression, including potentially Asialo GM2, could impact T cell immunity in the tumor microenvironment.

Modulation of B Cell Function

Research indicates that GM2 can inhibit the spontaneous production of IgM, IgA, and IgG in human B cell lines. This inhibition was found to be mediated by the downregulation of endogenous IL-10 and TNF-α production.

Role in NK Cell Activity

The expression of the related molecule, asialo GM1, on NK cells is critical for their function. In vivo administration of anti-asialo GM1 antibodies leads to a significant reduction in NK cell activity and can enhance the growth of transplanted tumors.[5] This highlights the importance of asialoglycosphingolipids in NK cell-mediated immunity.

Interaction with Macrophages

The expression of asialo GM1 on macrophages is modulated by activating stimuli.[3] While the specific role of Asialo GM2 in macrophage polarization and function is not fully elucidated, its potential interaction with pattern recognition receptors or other cell surface molecules could influence cytokine production and phagocytic activity.

Receptor for Pathogens

Asialo GM2, along with Asialo GM1, can act as a receptor for certain pathogens. For example, Pseudomonas aeruginosa has been shown to bind to both Asialo GM1 and Asialo GM2.[6] This interaction can trigger inflammatory responses.

Quantitative Data on Asialo GM2 and Immune Modulation

Quantitative data on the direct effects of Asialo GM2 on immune cell function is sparse in the literature. The following tables summarize the available data.

| Cell Type | Parameter Measured | Effect of Asialo GM2 | Concentration/Condition | Quantitative Value | Reference |

| 140-3 (neuroblastoma-glioma hybrid) | Cell Proliferation | Ineffective at promoting proliferation | Not specified | No significant change | [4] |

| Immune Cell Subset | Cancer Type | Parameter Measured | Finding | Quantitative Value | Reference |

| Peripheral Blood T cells | Renal Cell Carcinoma (RCC) | GM2 Expression | Increased percentage of GM2+ T cells compared to healthy donors. | ~15% in patients vs. <1% in donors | |

| Tumor-Infiltrating T cells | Renal Cell Carcinoma (RCC) | GM2 Expression | Higher percentage of GM2+ T cells compared to peripheral blood of patients. | ~46% in TILs vs. ~15% in PBLs |

Signaling Pathways

The precise signaling pathways modulated by Asialo GM2 in immune cells are not yet fully delineated. However, based on its structure and the known signaling mechanisms of other glycosphingolipids, several potential pathways can be proposed.

Glycosphingolipid Biosynthesis Pathway

Asialo GM2 is an intermediate in the "asialo" or "0-series" pathway of ganglioside biosynthesis. Understanding this pathway is crucial for studying the regulation of Asialo GM2 expression.

Caption: Simplified Asialo-series Glycosphingolipid Biosynthesis Pathway.

Postulated Signaling in T-cells

Given that gangliosides can modulate T-cell receptor (TCR) signaling, Asialo GM2 may influence the phosphorylation cascade involving Lck and ZAP-70, key kinases in TCR signal transduction. It may also interact with lipid raft-associated signaling molecules.

Caption: Hypothetical Modulation of TCR Signaling by Asialo GM2.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of Asialo GM2 in immune cell modulation.

Thin-Layer Chromatography (TLC) and TLC-Immunostaining for Asialo GM2 Detection

This method is used to separate and identify Asialo GM2 from a lipid extract of immune cells.

Materials:

-

High-Performance TLC (HPTLC) plates (silica gel 60)

-

Developing chamber

-

Chloroform, methanol, and 0.2% aqueous CaCl2 solution

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: Anti-Asialo GM2 antibody

-

Secondary antibody: HRP-conjugated anti-species-specific IgG

-

Chemiluminescence substrate

-

Imaging system

Protocol:

-

Lipid Extraction: Extract total lipids from immune cells using a chloroform:methanol (2:1, v/v) solution.

-

TLC Plate Preparation: Spot the lipid extract onto an HPTLC plate.

-

Chromatography: Develop the plate in a TLC chamber containing a solvent system of chloroform:methanol:0.2% CaCl2 (60:35:8, v/v/v).

-

Blocking: After drying, block the plate with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the plate with the anti-Asialo GM2 antibody (diluted in blocking buffer) overnight at 4°C.

-

Washing: Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).

-

Secondary Antibody Incubation: Incubate the plate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescence substrate and visualize the bands using an imaging system.[2][6][7][8][9]

Flow Cytometry for Asialo GM2 Expression on Immune Cells

This protocol allows for the quantification of Asialo GM2 expression on the surface of different immune cell populations.

Materials:

-

Immune cells of interest (e.g., PBMCs, isolated T cells, NK cells)

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Primary antibody: Anti-Asialo GM2 antibody

-

Secondary antibody: Fluorochrome-conjugated anti-species-specific IgG

-

Fluorochrome-conjugated antibodies against immune cell surface markers (e.g., CD3, CD19, CD56)

-

Flow cytometer

Protocol:

-

Cell Preparation: Prepare a single-cell suspension of the immune cells.

-

Staining: Incubate the cells with the anti-Asialo GM2 antibody for 30 minutes on ice.

-

Washing: Wash the cells twice with FACS buffer.

-

Secondary Staining: Incubate the cells with the fluorochrome-conjugated secondary antibody and antibodies against other cell surface markers for 30 minutes on ice in the dark.

-

Washing: Wash the cells twice with FACS buffer.

-

Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Analysis: Analyze the data to determine the percentage of Asialo GM2-positive cells within each immune cell population.

Immunoprecipitation (IP) of Asialo GM2-Interacting Proteins

This protocol is designed to isolate and identify proteins that interact with Asialo GM2 on the surface of immune cells.

Caption: Experimental Workflow for Immunoprecipitation of Asialo GM2-Interacting Proteins.

Materials:

-

Immune cells

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Anti-Asialo GM2 antibody

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents or access to mass spectrometry facility

Protocol:

-

Cell Lysis: Lyse the immune cells in lysis buffer.

-

Pre-clearing (Optional): Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the anti-Asialo GM2 antibody overnight at 4°C.

-

Capture: Add protein A/G magnetic beads and incubate for 1-2 hours at 4°C to capture the antibody-antigen complexes.

-

Washing: Pellet the beads using a magnetic stand and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using elution buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against candidate interacting proteins, or by mass spectrometry for unbiased identification of binding partners.[10]

Conclusion and Future Directions

Asialo GM2 is an understudied glycosphingolipid with emerging roles in immune cell modulation. While its expression on various immune cells is established, a detailed understanding of its functional consequences and the signaling pathways it governs is still in its infancy. The available data suggests a context-dependent role, potentially contributing to immunosuppression in the tumor microenvironment while also acting as a receptor for pathogens, thereby initiating inflammatory responses.

Future research should focus on generating robust quantitative data on the effects of purified Asialo GM2 on primary human immune cell functions, including proliferation, cytotoxicity, and cytokine production. Identifying the specific cell surface receptors that bind to Asialo GM2 on immune cells is a critical next step to unraveling its signaling mechanisms. The development of specific tools, such as high-affinity monoclonal antibodies and selective inhibitors of Asialo GM2 synthesis, will be instrumental in advancing our understanding of its physiological and pathological roles. A deeper knowledge of Asialo GM2's immunomodulatory functions holds promise for the development of novel therapeutic strategies for cancer, infectious diseases, and autoimmune disorders.

References

- 1. Gangliotriaosylceramide (asialo GM2), a glycosphingolipid marker for cell lines derived from patients with Hodgkin's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TNF counterbalances the emergence of M2 tumor macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Roles of Lck, Syk and ZAP-70 tyrosine kinases in TCR-mediated phosphorylation of the adapter protein Shc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Therapeutic effects of anti‐GM2 CAR‐T cells expressing IL‐7 and CCL19 for GM2‐positive solid cancer in xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Maturation of dendritic cell precursors into IL12-producing DCs by J-LEAPS immunogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sialic acids siglec interaction: A unique strategy to circumvent innate immune response by pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aberrant expression of ganglioside and asialoglycosphingolipid antigens in adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Autocrine regulation of macrophage proliferation by tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

Asialo GM2: A Potential Glycosphingolipid Biomarker for Hodgkin's Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Hodgkin's disease, a malignancy of the lymphatic system, presents a continuing need for specific and reliable biomarkers to improve diagnosis, prognostication, and therapeutic targeting. This document explores the potential of asialo GM2 (gangliotriaosylceramide), a glycosphingolipid, as a biomarker for Hodgkin's disease. Early research has identified asialo GM2 on cell lines derived from Hodgkin's disease patients, suggesting its potential as a tumor-associated antigen.[1][2] This guide provides a comprehensive overview of the existing data, details relevant experimental protocols for its detection, and visualizes associated molecular pathways and workflows.

Introduction to Asialo GM2

Asialo GM2 is a neutral glycosphingolipid, a class of molecules that play crucial roles in cell surface interactions, signaling, and recognition.[3] Structurally, it is part of the ganglio-series of glycosphingolipids but lacks the sialic acid residue that characterizes gangliosides. Its expression is generally low in normal human tissues, making its presence on cancer cells a point of interest for targeted therapies and diagnostics. In the context of Hodgkin's disease, asialo GM2 has been identified as a potential cell surface marker on malignant cells.[1][2]

Quantitative Data Summary

The primary evidence for asialo GM2 as a marker in Hodgkin's disease comes from a study on established cell lines. The following table summarizes the key findings from this research. It is important to note that this data is derived from in vitro cell line analysis and not from a broad patient cohort.

| Cell Line | Origin | Asialo GM2 Presence | Detection Method(s) | Reference |

| L-428 | Pleural effusion, Hodgkin's patient | Present | High-Performance Liquid Chromatography (HPLC), Serological assay with monoclonal antibody | [1][2] |

| L-540 | Biopsy, Hodgkin's patient | Present | High-Performance Liquid Chromatography (HPLC), Serological assay with monoclonal antibody | [1][2] |

| L-591 | Biopsy, Hodgkin's patient | Absent | High-Performance Liquid Chromatography (HPLC), Serological assay with monoclonal antibody | [1][2] |

| Healthy Donors | Peripheral blood leukocytes | Absent | Not specified in detail, but implied serological screening | [1][2] |

Signaling Pathways Involving Asialo GM2

While the specific signaling functions of asialo GM2 in Hodgkin's disease are not fully elucidated, gangliosides and related glycosphingolipids are known to modulate critical cellular pathways. Asialo GM2 is implicated in pathways that affect cell survival, adhesion, and metabolism. It is known to associate with the PI3K/AKT signaling pathway, a central regulator of cell growth and survival. Additionally, its interactions with integrins can influence cell adhesion and signal transmission.

Experimental Protocols

The detection and quantification of asialo GM2 are critical for its validation as a biomarker. The following sections detail the methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) for Glycosphingolipid Analysis

This method was used in the foundational study to identify asialo GM2 in Hodgkin's disease cell lines.[1][2]

Objective: To separate and identify neutral glycosphingolipids from cell extracts.

Methodology:

-

Cell Lysis and Lipid Extraction:

-

Harvest cultured cells and wash with phosphate-buffered saline (PBS).

-

Perform a sequential extraction with chloroform:methanol (B129727) (2:1, v/v), followed by chloroform:methanol (1:2, v/v).

-

Pool the extracts and partition against water to separate the lipid phase from the aqueous phase.

-

Collect the lower lipid-containing phase and dry it under a stream of nitrogen.

-

-

Saponification:

-

Resuspend the dried lipid extract in 0.5 M NaOH in methanol and incubate to cleave ester-linked lipids (glycerophospholipids).

-

Neutralize the reaction and desalt the sample using a C18 reverse-phase column.

-

-

HPLC Separation:

-

Resuspend the neutral glycosphingolipid fraction in the HPLC mobile phase.

-

Inject the sample into an HPLC system equipped with a silica (B1680970) column.

-

Elute the glycosphingolipids using a gradient of a non-polar solvent (e.g., hexane/isopropanol) and a polar solvent (e.g., water).

-

Monitor the elution profile using a UV detector or a mass spectrometer.

-

-

Identification:

Serological Detection of Asialo GM2

This method utilizes monoclonal antibodies specific for asialo GM2 to detect its presence on the cell surface.

Objective: To detect the expression of asialo GM2 on the surface of cells using a specific antibody.

Methodology (Immunohistochemistry/Immunocytochemistry):

-

Cell/Tissue Preparation:

-

For cell lines, grow cells on sterile glass coverslips.

-

For tissue, use formalin-fixed, paraffin-embedded sections.[4]

-

-

Fixation and Permeabilization (for intracellular staining, if needed):

-

Fix cells with 4% paraformaldehyde.

-

Permeabilize with a detergent like Triton X-100 if targeting intracellular structures. For a surface marker like asialo GM2, this step may be omitted.

-

-

Blocking:

-

Incubate the sample in a blocking solution (e.g., 5% Bovine Serum Albumin in PBS) to prevent non-specific antibody binding.[5]

-

-

Primary Antibody Incubation:

-

Incubate with a primary monoclonal antibody specific for asialo GM2 (an IgM class antibody was used in the original study) at an optimized dilution overnight at 4°C.[1]

-

-

Secondary Antibody Incubation:

-

Wash the sample to remove unbound primary antibody.

-

Incubate with a fluorescently- or enzyme-labeled secondary antibody that recognizes the primary antibody isotype (e.g., anti-mouse IgM).

-

-

Detection and Visualization:

-

For fluorescent detection, mount the coverslip with a mounting medium containing DAPI for nuclear counterstaining and visualize under a fluorescence microscope.

-

For enzymatic detection (e.g., HRP), add a suitable substrate (like DAB) to produce a colored precipitate and visualize under a light microscope.[4]

-

Methodology (Flow Cytometry):

-

Cell Preparation:

-

Harvest cells and prepare a single-cell suspension.

-

-

Staining:

-

Incubate the cells with the primary anti-asialo GM2 antibody.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

-

Data Acquisition:

Experimental and Logical Workflows

The process of identifying and validating a biomarker like asialo GM2 follows a logical progression from initial discovery to potential clinical application.

Conclusion and Future Directions

The identification of asialo GM2 on Hodgkin's disease-derived cell lines provides a promising, albeit preliminary, foundation for its investigation as a biomarker.[1][2] Its restricted expression pattern in healthy tissues further enhances its potential as a target for diagnostic and therapeutic strategies. However, the initial findings from 1983 require substantial further investigation.

Future research should focus on:

-

Large-Scale Validation: Analyzing a large cohort of Hodgkin's lymphoma patient tissues to determine the prevalence and specificity of asialo GM2 expression.

-

Prognostic Significance: Correlating asialo GM2 expression levels with clinical outcomes, such as disease stage, response to therapy, and overall survival.

-

Functional Studies: Elucidating the precise role of asialo GM2 in the pathophysiology of Hodgkin's disease, particularly its influence on cell signaling and the tumor microenvironment.

-

Therapeutic Targeting: Exploring the potential of anti-asialo GM2 antibodies for targeted therapies, such as antibody-drug conjugates or immunotherapies.

References

- 1. Gangliotriaosylceramide (asialo GM2), a glycosphingolipid marker for cell lines derived from patients with Hodgkin's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

- 5. docs.abcam.com [docs.abcam.com]

- 6. Fluorescent In Situ Staining and Flow Cytometric Procedures as New Pre-Diagnostic Tests for Sialidosis, GM1 Gangliosidosis and Niemann–Pick Type C - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Unseen Accumulation: A Technical Guide to Asialo-GM2 in Tay-Sachs Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tay-Sachs disease, a devastating neurodegenerative lysosomal storage disorder, is classically defined by the accumulation of GM2 ganglioside due to mutations in the HEXA gene and subsequent deficiency of the lysosomal enzyme β-hexosaminidase A. While GM2 is the primary storage substrate, the role and accumulation of its asialo derivative, asialo-GM2 (GA2), is a critical aspect of the disease's pathophysiology, particularly when considering therapeutic strategies and understanding the full spectrum of cellular dysfunction. This technical guide provides an in-depth exploration of the biochemical basis for asialo-GM2 accumulation, its quantification, and its impact on crucial cellular signaling pathways.

Introduction: The Biochemical Lesion in Tay-Sachs Disease

Tay-Sachs disease is an autosomal recessive disorder characterized by the inability to catabolize GM2 ganglioside, a major glycosphingolipid of neuronal cell membranes.[1] The catabolism of GM2 ganglioside to GM3 ganglioside requires the enzymatic activity of β-hexosaminidase A (Hex A), which is a heterodimer composed of α and β subunits, encoded by the HEXA and HEXB genes, respectively.[2] In Tay-Sachs disease, mutations in the HEXA gene lead to a deficiency of the α-subunit, resulting in non-functional Hex A and the subsequent massive accumulation of GM2 ganglioside within the lysosomes of neurons.[1]

While the primary storage molecule is GM2, a metabolic "bypass" pathway exists, mediated by the enzyme sialidase, which can convert GM2 to its asialo form, GA2.[2][3] This GA2 can then be catabolized by β-hexosaminidase B (Hex B), a homodimer of β-subunits. In Tay-Sachs disease, where Hex B is functional, this bypass can partially mitigate the accumulation of GM2 by converting it to GA2. However, the efficiency of this pathway in humans is limited, leading to the pathological accumulation of both GM2 and, to a lesser extent, asialo-GM2.

The Glycosphingolipid Catabolic Pathway and Asialo-GM2 Formation

The degradation of complex glycosphingolipids is a stepwise process occurring in the lysosomes. The canonical pathway for GM2 ganglioside degradation involves the removal of a terminal N-acetylgalactosamine residue by Hex A. The alternative sialidase-mediated bypass pathway leads to the formation of asialo-GM2.

Quantitative Analysis of Asialo-GM2 and Related Glycolipids

Precise quantification of stored glycolipids is paramount for diagnostics, monitoring disease progression, and evaluating therapeutic efficacy. Due to the primary defect in Tay-Sachs disease, the accumulation of GM2 ganglioside is more pronounced than that of asialo-GM2. Quantitative data for asialo-GM2 in Tay-Sachs patients is less abundant in the literature compared to GM2. The following table summarizes the typical findings for GM2 accumulation.

| Analyte | Condition | Tissue/Sample | Method | Reported Levels/Changes |

| GM2 Ganglioside | Tay-Sachs Disease | Fetal Cerebellum Cultures | TLC/GLC | Significant accumulation compared to control cultures.[4] |

| Asialo-GM2 (GA2) | Tay-Sachs Disease | Fetal Cerebellum Cultures | TLC/GLC | Little to no accumulation observed in cell cultures.[4] |

Note: The limited accumulation of asialo-GM2 in Tay-Sachs disease, especially in some experimental models, is attributed to the functional β-hexosaminidase B enzyme which can degrade it.[3] In contrast, Sandhoff disease, with deficiencies in both Hex A and Hex B, shows significant accumulation of both GM2 and asialo-GM2.

Experimental Protocols

Quantification of Gangliosides by Thin-Layer Chromatography (TLC)

Objective: To separate and visualize gangliosides from biological samples.

Methodology:

-

Lipid Extraction: Extract total lipids from tissue homogenates or cell pellets using a chloroform:methanol solvent system.

-

Saponification: Treat the lipid extract with a mild alkaline solution to remove interfering phospholipids.

-

TLC Plate Preparation: Activate a high-performance TLC (HPTLC) plate by heating at 120°C for 5 minutes.[5]

-

Sample Application: Spot the extracted lipid samples and ganglioside standards onto the TLC plate.

-

Chromatography: Develop the TLC plate in a chamber containing a solvent system such as chloroform:methanol:0.25% aqueous KCl (60:35:8, v/v/v).[6][7]

-

Visualization: After development, dry the plate and spray with a resorcinol-HCl reagent, which is specific for sialic acids. Heat the plate to visualize gangliosides as purple bands.[8]

-

Quantification: Densitometric analysis of the stained bands can provide semi-quantitative data.

Quantification of Glycolipids by Mass Spectrometry (MS)

Objective: To achieve sensitive and specific quantification of glycolipids.

Methodology:

-

Sample Preparation: Extract lipids from the sample and perform solid-phase extraction to enrich for glycolipids.

-

Internal Standards: Add appropriate deuterated internal standards for accurate quantification.

-

LC-MS/MS Analysis: Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for separation and detection. A common approach uses an amide column with high pH conditions for separating native glycans and glycolipids.[9][10]

-

Data Analysis: Quantify the target glycolipids by comparing their peak areas to those of the internal standards.

β-Hexosaminidase A Activity Assay (Fluorometric)

Objective: To measure the enzymatic activity of β-hexosaminidase A in patient samples.

Methodology:

-

Substrate: Utilize a synthetic fluorogenic substrate, 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (MUG) or the more specific 4-methylumbelliferyl-N-acetyl-β-D-glucosamine-6-sulfate (MUGS).[11]

-

Reaction: Incubate the patient sample (e.g., serum, leukocytes) with the substrate in an appropriate buffer at 37°C.[12][13]

-

Heat Inactivation (for MUG): To differentiate Hex A from the heat-stable Hex B, a parallel sample is heated to inactivate Hex A before adding the substrate.

-

Fluorescence Measurement: Stop the reaction and measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.[12][13]

-

Calculation: The Hex A activity is calculated as the difference between the total hexosaminidase activity and the heat-stable Hex B activity.

Signaling Pathways and Cellular Pathogenesis

The accumulation of GM2 ganglioside, and by extension asialo-GM2, triggers a cascade of detrimental cellular events, leading to neuronal dysfunction and death.

Endoplasmic Reticulum Stress and the Unfolded Protein Response (UPR)

GM2 accumulation in the endoplasmic reticulum (ER) leads to a depletion of luminal calcium, which in turn activates the PERK (protein kinase RNA-like ER kinase) signaling pathway, a key branch of the Unfolded Protein Response (UPR).[14][15]

Activation of the PERK pathway ultimately leads to the expression of the pro-apoptotic transcription factor CHOP, resulting in neurite atrophy and neuronal apoptosis.[14][16]

Neuroinflammation

The accumulation of gangliosides triggers a chronic neuroinflammatory response characterized by the activation of microglia and astrocytes.[17][18] This inflammatory cascade contributes to the neurodegenerative process.

Calcium Dysregulation

Beyond the ER, there is evidence of broader calcium dysregulation in Tay-Sachs disease.[19] This includes enhanced AMPA receptor function, leading to increased calcium influx upon stimulation and contributing to excitotoxicity and apoptosis.[20]

Conclusion and Future Directions